molecular formula C17H20O6 B14331192 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid CAS No. 101241-17-2

2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid

Cat. No.: B14331192
CAS No.: 101241-17-2
M. Wt: 320.3 g/mol
InChI Key: NLNHSFBYVSNFRF-BSWSSELBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cavoxin undergoes various chemical reactions, including oxidation and reduction. The compound can be converted to cavoxone, a related chroman-4-one, through acid treatment . Common reagents and conditions used in these reactions include strong acids and oxidizing agents. The major products formed from these reactions are typically derivatives of benzoic acid and chroman-4-one .

Scientific Research Applications

    Agriculture: Cavoxin is being explored as a natural herbicide and fungicide due to its phytotoxic properties.

    Biopesticides: Cavoxin, along with other natural products, is being evaluated for its use as a biopesticide.

    Cultural Heritage Conservation: Cavoxin has been investigated for its antimicrobial properties and potential use in the conservation of cultural heritage.

Mechanism of Action

The mechanism of action of cavoxin involves its interaction with cellular components of the target organisms. Cavoxin disrupts the cellular processes of pathogenic fungi, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the fungal cell wall and membrane integrity .

Comparison with Similar Compounds

Cavoxin is similar to other phytotoxins produced by fungi, such as epi-epoformin, seiridin, and sphaeropsidone. . cavoxin is unique in its specific structure and the particular fungi it targets. Its effectiveness and safety profile make it a promising candidate for various applications.

Conclusion

Cavoxin is a versatile compound with significant potential in agriculture, biopesticides, and cultural heritage conservation. Its unique properties and effectiveness against pathogenic fungi make it a valuable tool for researchers and industry professionals. Further studies are needed to fully understand its mechanism of action and to optimize its production and application methods.

Properties

CAS No.

101241-17-2

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic acid

InChI

InChI=1S/C17H20O6/c1-3-4-5-6-7-8-12(19)15-13(23-2)9-11(10-18)14(16(15)20)17(21)22/h5-9,18,20H,3-4,10H2,1-2H3,(H,21,22)/b6-5+,8-7+

InChI Key

NLNHSFBYVSNFRF-BSWSSELBSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC

Canonical SMILES

CCCC=CC=CC(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC

Origin of Product

United States

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